molecular formula C14H16N2O B3160440 2-(2-Isopropyl-5-methylphenoxy)pyrazine CAS No. 866043-36-9

2-(2-Isopropyl-5-methylphenoxy)pyrazine

Cat. No. B3160440
CAS RN: 866043-36-9
M. Wt: 228.29 g/mol
InChI Key: RPMWRFUBHIZCIF-UHFFFAOYSA-N
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Description

“2-(2-Isopropyl-5-methylphenoxy)pyrazine” is a chemical compound . It is used as a flavoring agent and has a roasted type odor .


Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, a triazole derivative was prepared from 2-isopropyl-5-methylphenoxyacyl hydrazide and phenyl isothiocyanate by heating under reflux with aqueous NaOH .


Molecular Structure Analysis

The molecular formula of “2-(2-Isopropyl-5-methylphenoxy)pyrazine” is C14H16N2O . The average mass is 136.194 Da and the monoisotopic mass is 136.100052 Da .

Safety and Hazards

The safety data sheet for a related compound, 2-Isopropyl-3-methoxypyrazine, indicates that it is a combustible liquid and may cause skin irritation, serious eye irritation, and respiratory irritation .

Future Directions

Future research could focus on the synthesis of new derivatives of “2-(2-Isopropyl-5-methylphenoxy)pyrazine” and their potential applications. For instance, a study synthesized a new 4-chloro-5-(2-isopropyl-5-methylphenoxy)phthalonitrile compound and its metal-free phthalocyanine and metallo-phthalocyanine derivatives for the first time . These compounds showed excellent solubility in polar and nonpolar solvents without aggregation and absorbed at long wavelengths with their high molar coefficient .

properties

IUPAC Name

2-(5-methyl-2-propan-2-ylphenoxy)pyrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O/c1-10(2)12-5-4-11(3)8-13(12)17-14-9-15-6-7-16-14/h4-10H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPMWRFUBHIZCIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OC2=NC=CN=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501253730
Record name 2-[5-Methyl-2-(1-methylethyl)phenoxy]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501253730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

4.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666222
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-(2-Isopropyl-5-methylphenoxy)pyrazine

CAS RN

866043-36-9
Record name 2-[5-Methyl-2-(1-methylethyl)phenoxy]pyrazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=866043-36-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[5-Methyl-2-(1-methylethyl)phenoxy]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501253730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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